N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-14(2)11-3-5-12(6-4-11)7-9-13-10-8-12;;/h11,13H,3-10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTRPOYNLOEQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2(CC1)CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
N-Dimethylation: The next step involves the introduction of the N,N-dimethyl groups. This can be accomplished by reacting the spirocyclic intermediate with a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization, filtration, and drying are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it useful in creating novel compounds for various applications.
Biology
Research indicates that this compound may possess antimicrobial and anticancer properties. It is utilized in bioassays to evaluate its effects on different biological systems, including:
- Anticancer Activity: Preliminary studies suggest potential efficacy against various cancer cell lines, although specific data on growth inhibition percentages are still under investigation.
Medicine
The compound is being explored for therapeutic applications, particularly in drug development. Ongoing research aims to assess its safety and efficacy as a potential drug candidate.
Industry
Due to its unique properties, this compound is also investigated for use in developing new materials and chemical products.
Case Studies
-
Anticancer Research:
A study evaluated the anticancer potential of this compound against various cancer cell lines, demonstrating promising results in inhibiting cell growth. -
Biological Activity Assessment:
Various bioassays have been conducted to assess the antimicrobial properties of this compound, revealing significant activity against certain pathogens.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine
- N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine hydrochloride
- N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine sulfate
Uniqueness
N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride is unique due to its specific dihydrochloride salt form, which may confer distinct solubility and stability properties compared to its free base or other salt forms. This uniqueness can influence its behavior in chemical reactions and its applications in various fields.
Biological Activity
N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride is a compound that has garnered attention for its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₂₆Cl₂N₂ and a molecular weight of 269.25 g/mol. Its structure features a nitrogen-containing spiro ring system, which contributes to its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, influencing various biological pathways .
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways.
- Enzymatic Modulation : It could inhibit or activate enzymes involved in metabolic processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting proliferation.
- Neurological Effects : The compound's interaction with neurotransmitter systems may indicate potential applications in treating neurological disorders.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological effects of this compound:
Synthesis and Applications
The synthesis of this compound typically involves the formation of a spirocyclic intermediate followed by N-dimethylation and salt formation with hydrochloric acid . Its unique properties make it valuable not only for research but also for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride, and how is its structure confirmed?
- Answer : The compound is typically synthesized via reductive amination or multi-component reactions involving aldehydes and amines, followed by acidification to form the dihydrochloride salt. Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR to resolve spirocyclic carbons) and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, related spiro compounds (e.g., N-cyclopropyl derivatives) show distinct H NMR signals for axial/equatorial protons in the spiro ring (δ 1.2–3.5 ppm) and HRMS data matching theoretical masses within 2 ppm error .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : The compound is hygroscopic and light-sensitive. Storage at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel) is recommended. Purity degradation can be monitored via HPLC with UV detection (e.g., 254 nm for amine derivatives). Stability studies on analogous spiro compounds indicate ≤5% decomposition over 6 months under these conditions .
Q. What analytical techniques are critical for assessing purity and isomer ratios?
- Answer : Reverse-phase HPLC (C18 column, MeCN/H2O mobile phase) and chiral chromatography are used to resolve diastereomers. For example, N-cyclopropyl-3-phenyl derivatives show baseline separation of diastereomers (2:1 ratio) using 1:9 MeOH/MeCN . Quantitative analysis employs UV-vis or evaporative light scattering detection (ELSD).
Advanced Research Questions
Q. How can diastereomeric or enantiomeric excess be optimized during synthesis?
- Answer : Stereochemical control often requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes for hydrogenation). For spiro compounds, reaction temperature (–20°C to RT) and solvent polarity (e.g., THF vs. DCM) significantly impact diastereoselectivity. Evidence from N-cyclopropyl-3-(trifluorophenyl) derivatives shows dr improvements from 50:50 to 80:20 via low-temperature (–10°C) crystallization .
Q. What computational methods are effective for predicting conformational stability and receptor binding?
- Answer : Density Functional Theory (DFT) (B3LYP/6-31G* level) models the spirocyclic ring’s chair-like conformation and calculates strain energy. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict binding to targets like serotonin receptors. For rigid analogs (e.g., 3-oxa-9-azaspiro derivatives), DFT confirms <1 kcal/mol energy difference between axial and equatorial amine conformers .
Q. How should researchers address contradictory data in isomer quantification (e.g., NMR vs. HPLC)?
- Answer : Discrepancies arise from dynamic NMR effects (e.g., proton exchange in amines) or HPLC co-elution. Variable-temperature NMR (VT-NMR) can identify exchanging signals (e.g., coalescence temperature analysis). Cross-validation with 2D NMR (COSY, NOESY) and mass spectrometry (ion mobility for isobaric isomers) resolves ambiguities. For example, (3R,6S,9S)-isomers show distinct NOE correlations between axial protons and adjacent carbons .
Q. What strategies improve yields in multi-step syntheses of spirocyclic amines?
- Answer : Key steps include protecting group strategies (e.g., Boc for secondary amines) and flow chemistry for exothermic reactions (e.g., cyclizations). Automated synthesis platforms (e.g., iSnAP resin) increase reproducibility, as seen in 40% yield improvements for N-cyclopropyl derivatives via optimized resin loading and reaction time .
Methodological Notes
- References : Avoid non-peer-reviewed sources (e.g., commercial catalogs). Prioritize protocols from Chemical Science and Pharmaceutical Forum for regulatory-grade methods.
- Data Interpretation : Always cross-validate spectroscopic data with orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
